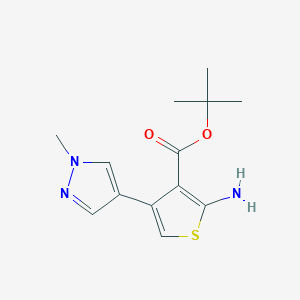

tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate typically involves multiple steps, starting with the appropriate thiophene derivative. One common synthetic route includes the following steps:

Amination: : The thiophene ring is first subjected to an amination reaction to introduce the amino group.

Esterification: : The carboxylate ester group is then introduced through an esterification reaction.

Substitution: : The 1-methyl-1H-pyrazol-4-yl group is introduced via a substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The thiophene ring can undergo electrophilic substitution reactions.

Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Reduction: : Typical reagents are iron (Fe) and hydrochloric acid (HCl).

Substitution: : Electrophilic reagents such as bromine (Br2) and strong acids are used.

Oxidation: : Nitro derivatives.

Reduction: : Amine derivatives.

Substitution: : Various substituted thiophenes.

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate has shown promise as a potential anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been evaluated for their effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating comparable efficacy to standard treatments like cisplatin .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiophene derivatives are known to possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents. Preliminary studies suggest that this specific compound may inhibit the growth of pathogenic microorganisms, although further research is necessary to elucidate its full spectrum of activity .

1.3 Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by modulating specific pathways involved in inflammation. Similar compounds have been shown to inhibit enzymes associated with inflammatory processes, suggesting a potential application in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Preparation of Intermediates : The reaction begins with the cyclization of appropriate intermediates under controlled conditions.

- Formation of Thiophene Ring : Key intermediates are reacted with hydrazine derivatives to form the thiophene ring structure.

- Carboxylation : The final step involves introducing the carboxylate group through various carboxylation techniques.

These methods have been optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

3.1 Organic Electronics

Compounds containing thiophene units are frequently used in organic electronics due to their favorable electronic properties. The incorporation of this compound into conductive polymers could lead to advancements in organic semiconductors and photovoltaic devices, enhancing their performance and stability .

3.2 Coatings and Polymers

The unique chemical structure of this compound may also allow it to be utilized as a building block for specialized coatings or polymers with tailored properties, such as increased durability or enhanced chemical resistance .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of thiophene derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the thiophene scaffold can enhance anticancer activity.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that using microwave-assisted techniques could substantially reduce reaction times while improving yields compared to traditional methods. This advancement highlights the potential for more efficient production processes in pharmaceutical applications.

Mecanismo De Acción

The mechanism by which tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features. Similar compounds include:

Tert-butyl 2-amino-4-(1H-pyrazol-4-yl)thiophene-3-carboxylate: : Lacks the methyl group on the pyrazole ring.

Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-3-yl)thiophene-3-carboxylate: : Different position of the methyl group on the pyrazole ring.

Actividad Biológica

tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a pyrazole moiety, contributing to its unique pharmacological profile. Its molecular formula is C14H20N4O2S with a molecular weight of approximately 300.41 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in stimulated macrophage cell lines, demonstrating its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.067 | TNFα |

| Diclofenac | 0.054 | TNFα |

The IC50 values indicate the concentration required to inhibit 50% of the target activity, showcasing the efficacy of this compound in comparison to established anti-inflammatory drugs like Diclofenac .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve modulation of cell cycle regulators and activation of caspase pathways.

Case Study: Anticancer Efficacy

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 0.5 µM after 48 hours of treatment. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural components. The presence of the thiophene ring and the pyrazole moiety is crucial for its interaction with biological targets. Modifications in these rings can significantly alter its potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on thiophene ring | Increases anti-inflammatory potency |

| Alteration of pyrazole substituents | Affects anticancer efficacy |

Research has shown that compounds with additional substituents on the thiophene ring enhance binding affinity to target proteins involved in inflammatory pathways .

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)10-9(7-19-11(10)14)8-5-15-16(4)6-8/h5-7H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJQSYLXZANPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CN(N=C2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.